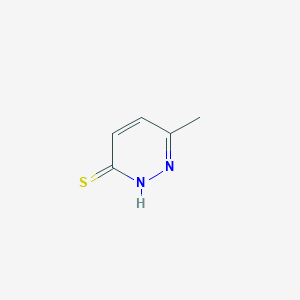

6-Methylpyridazine-3-thiol

描述

Structure

3D Structure

属性

IUPAC Name |

3-methyl-1H-pyridazine-6-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2S/c1-4-2-3-5(8)7-6-4/h2-3H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXQINRXVWWPGIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=S)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30355752 | |

| Record name | 6-methylpyridazine-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5788-47-6 | |

| Record name | 6-methylpyridazine-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Chemical Properties of 6-Methylpyridazine-3-thiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylpyridazine-3-thiol, also known by its tautomeric name 6-methyl-1H-pyridazine-3-thione, is a heterocyclic organic compound with the molecular formula C₅H₆N₂S. It belongs to the pyridazine class of compounds, which are characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms. The presence of a thiol group imparts unique chemical reactivity, making it a valuable building block and intermediate in medicinal chemistry and drug discovery. The pyridazine core itself is of significant interest due to its physicochemical properties, including a high dipole moment and the capacity for strong hydrogen bonding and π-π stacking interactions, which are crucial for molecular recognition at biological targets.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characteristics of 6-Methylpyridazine-3-thiol.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 6-Methylpyridazine-3-thiol is presented in the table below. These properties are essential for its handling, characterization, and application in synthetic and medicinal chemistry.

| Property | Value | Reference |

| Molecular Formula | C₅H₆N₂S | |

| Molecular Weight | 126.18 g/mol | [2] |

| IUPAC Name | 6-methyl-1H-pyridazine-3-thione | |

| CAS Number | 5788-47-6 | |

| Melting Point | 202-205 °C | [2] |

| Boiling Point (Predicted) | 200.0 ± 23.0 °C | [2] |

| Density (Predicted) | 1.24 ± 0.1 g/cm³ | [2] |

| pKa (Predicted) | 8.76 ± 0.40 | [2] |

Synthesis

The primary and most common route for the synthesis of 6-Methylpyridazine-3-thiol involves the nucleophilic substitution of a suitable leaving group on the pyridazine ring with a thiol source. The precursor of choice is typically 3-chloro-6-methylpyridazine.

Experimental Protocol: Synthesis of 6-Methylpyridazine-3-thiol from 3-Chloro-6-methylpyridazine

This protocol describes a general method for the synthesis of 6-Methylpyridazine-3-thiol via nucleophilic aromatic substitution.

Materials:

-

3-Chloro-6-methylpyridazine

-

Sodium hydrosulfide (NaSH) or Thiourea (CH₄N₂S) followed by hydrolysis

-

Ethanol or a similar suitable solvent

-

Sodium hydroxide (NaOH) or another suitable base (for hydrolysis step if using thiourea)

-

Hydrochloric acid (HCl) for acidification

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Purification apparatus (filtration, recrystallization equipment)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chloro-6-methylpyridazine in ethanol.

-

Nucleophilic Substitution (using Sodium Hydrosulfide):

-

Add an equimolar or slight excess of sodium hydrosulfide to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

-

Nucleophilic Substitution (using Thiourea):

-

Add an equimolar amount of thiourea to the solution of 3-chloro-6-methylpyridazine in ethanol.

-

Reflux the mixture for several hours to form the isothiouronium salt intermediate.

-

After cooling, add a solution of sodium hydroxide and heat the mixture to hydrolyze the intermediate.

-

-

Work-up and Isolation:

-

After the reaction is complete, cool the mixture to room temperature.

-

If a precipitate forms, it can be collected by filtration.

-

The solvent is typically removed under reduced pressure.

-

The residue is then dissolved in water and acidified with hydrochloric acid to precipitate the thiol product.

-

The crude 6-Methylpyridazine-3-thiol is collected by filtration, washed with cold water, and dried.

-

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Spectroscopic Properties

Detailed experimental spectra for 6-Methylpyridazine-3-thiol are not widely available in public databases. However, based on the known spectral properties of pyridazine derivatives and thiols, the following characteristics can be predicted.

¹H NMR Spectroscopy

The proton NMR spectrum of 6-Methylpyridazine-3-thiol is expected to show distinct signals corresponding to the methyl protons and the aromatic protons on the pyridazine ring. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the nitrogen atoms and the electron-donating or -withdrawing character of the thiol/thione group.

-

Methyl Protons (-CH₃): A singlet in the upfield region, typically around δ 2.3-2.7 ppm.

-

Pyridazine Ring Protons: Two doublets in the aromatic region (δ 7.0-8.5 ppm), corresponding to the two coupled protons on the pyridazine ring. The exact chemical shifts and coupling constants would depend on the specific electronic environment.

-

Thiol Proton (-SH): A broad singlet that can appear over a wide range of chemical shifts, often between δ 3.0 and 5.0 ppm, and its position can be dependent on concentration and solvent. In its thione tautomer, this proton would be on a nitrogen atom (N-H) and would likely appear further downfield.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum would provide information on the carbon framework of the molecule.

-

Methyl Carbon (-CH₃): A signal in the upfield region, typically around δ 15-25 ppm.

-

Pyridazine Ring Carbons: Four distinct signals in the downfield region (δ 120-160 ppm). The carbon atom attached to the sulfur (C-3) would likely be the most downfield due to the influence of the heteroatoms.

-

C=S Carbon: In the thione tautomer, the C=S carbon would exhibit a characteristic signal significantly downfield, potentially in the range of δ 170-190 ppm.

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule.

-

C-H stretching (aromatic): Around 3000-3100 cm⁻¹.

-

C-H stretching (aliphatic): Below 3000 cm⁻¹.

-

C=N and C=C stretching (aromatic ring): In the region of 1400-1600 cm⁻¹.

-

S-H stretching (thiol): A weak band around 2550-2600 cm⁻¹. The presence or absence of this band can help in determining the predominant tautomeric form.

-

N-H stretching (thione tautomer): A broad band in the region of 3100-3400 cm⁻¹.

-

C=S stretching (thione tautomer): A band in the region of 1050-1250 cm⁻¹.

Mass Spectrometry

The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (126.18 m/z). The fragmentation pattern would likely involve the loss of the methyl group, the thiol group, and fragmentation of the pyridazine ring.

Biological Activity and Applications

While specific signaling pathways for 6-Methylpyridazine-3-thiol have not been extensively elucidated, the broader class of pyridazinone and thiopyridazinone derivatives has been shown to exhibit a wide range of biological activities. These include antimicrobial, anticancer, and enzyme inhibitory activities. The thiol group in 6-Methylpyridazine-3-thiol is a key functional group that can interact with biological targets, particularly through covalent modification of cysteine residues in enzymes or receptors. This makes it an interesting scaffold for the design of targeted covalent inhibitors in drug discovery. Further research is warranted to explore the specific biological targets and mechanisms of action of this compound. Pyridazine derivatives are known to be of interest in the development of kinase inhibitors and other small-molecule therapeutics.[1]

Conclusion

6-Methylpyridazine-3-thiol is a versatile heterocyclic compound with a rich chemical profile that makes it a valuable tool for researchers in organic and medicinal chemistry. Its synthesis from readily available precursors is straightforward, and its functional groups offer multiple avenues for further chemical modification. While detailed biological studies on this specific molecule are limited, the known activities of related pyridazine derivatives suggest its potential as a scaffold for the development of novel therapeutic agents. This technical guide provides a foundational understanding of its chemical properties to aid in its application in research and drug development.

References

An In-Depth Technical Guide to the Synthesis of 6-Methylpyridazine-3-thiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylpyridazine-3-thiol is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. Its pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a scaffold found in numerous biologically active molecules. The presence of a thiol group at the 3-position and a methyl group at the 6-position provides a unique combination of functionalities that can be exploited for the development of novel therapeutic agents. The thiol group, in particular, can act as a nucleophile, a metal ligand, or a precursor for further chemical modifications, making 6-methylpyridazine-3-thiol a versatile building block in the synthesis of more complex molecules with potential pharmacological activities. This guide provides a comprehensive overview of the primary synthesis pathways for 6-methylpyridazine-3-thiol, including detailed experimental protocols, quantitative data, and a visual representation of the synthetic route.

Core Synthesis Pathway

The most direct and commonly employed method for the synthesis of 6-methylpyridazine-3-thiol involves the nucleophilic aromatic substitution of a chlorine atom from a suitable precursor. The primary starting material for this transformation is 3-chloro-6-methylpyridazine, which is commercially available. The chloro group at the 3-position of the pyridazine ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen atoms. This activation facilitates its displacement by a sulfur-containing nucleophile to introduce the desired thiol functionality.

Two main reagents are typically used as the sulfur source in this reaction: sodium hydrosulfide (NaSH) and thiourea. Both pathways lead to the formation of the target molecule, 6-methylpyridazine-3-thiol, often in good yields.

Pathway A: Reaction with Sodium Hydrosulfide

This is a direct and efficient one-step method where 3-chloro-6-methylpyridazine is treated with sodium hydrosulfide. The hydrosulfide anion (SH⁻) acts as the nucleophile, directly displacing the chloride ion to form the thiol.

Pathway B: Reaction with Thiourea followed by Hydrolysis

This two-step approach involves an initial reaction of 3-chloro-6-methylpyridazine with thiourea. This forms an intermediate isothiouronium salt. Subsequent hydrolysis of this intermediate, typically under basic conditions, cleaves the C-S bond of the isothiourea group to liberate the desired thiol.

The logical flow of the primary synthesis pathway starting from 3-chloro-6-methylpyridazine is depicted in the following diagram:

Quantitative Data Summary

The following table summarizes the typical quantitative data associated with the synthesis of 6-methylpyridazine-3-thiol from 3-chloro-6-methylpyridazine.

| Parameter | Pathway A (NaSH) | Pathway B (Thiourea) |

| Starting Material | 3-Chloro-6-methylpyridazine | 3-Chloro-6-methylpyridazine |

| Reagent | Sodium Hydrosulfide | Thiourea, followed by a base |

| Solvent | Ethanol | Ethanol |

| Reaction Temperature | Reflux | Reflux |

| Typical Yield | 75-85% | 70-80% |

| Purity | >95% (after recrystallization) | >95% (after recrystallization) |

| Molecular Formula | C₅H₆N₂S | C₅H₆N₂S |

| Molecular Weight | 126.18 g/mol | 126.18 g/mol |

Detailed Experimental Protocols

The following are detailed experimental procedures for the synthesis of 6-methylpyridazine-3-thiol via the two primary pathways.

Pathway A: Synthesis using Sodium Hydrosulfide

Materials:

-

3-Chloro-6-methylpyridazine

-

Sodium hydrosulfide hydrate (NaSH·xH₂O)

-

Ethanol (absolute)

-

Glacial acetic acid

-

Distilled water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chloro-6-methylpyridazine (1 equivalent) in absolute ethanol.

-

Add a solution of sodium hydrosulfide hydrate (1.5 equivalents) in water to the flask.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully neutralize the reaction mixture with glacial acetic acid to a pH of approximately 5-6. This will precipitate the product.

-

Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.

-

Recrystallize the crude product from an appropriate solvent, such as ethanol or an ethanol-water mixture, to obtain pure 6-methylpyridazine-3-thiol as a crystalline solid.

-

Dry the purified product under vacuum.

Pathway B: Synthesis using Thiourea and Subsequent Hydrolysis

Materials:

-

3-Chloro-6-methylpyridazine

-

Thiourea

-

Ethanol (95%)

-

Sodium hydroxide

-

Hydrochloric acid (concentrated)

-

Distilled water

Procedure: Step 1: Formation of the Isothiouronium Salt

-

In a round-bottom flask fitted with a reflux condenser, dissolve 3-chloro-6-methylpyridazine (1 equivalent) and thiourea (1.2 equivalents) in 95% ethanol.

-

Heat the mixture to reflux for 8-12 hours.

-

Cool the reaction mixture to room temperature. The isothiouronium salt may precipitate out. If so, collect the solid by filtration. If not, the solution can be carried forward to the next step.

Step 2: Hydrolysis of the Isothiouronium Salt

-

To the isothiouronium salt (or the reaction mixture from Step 1), add a solution of sodium hydroxide (2.5 equivalents) in water.

-

Heat the mixture to reflux for 2-4 hours.

-

Cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid to a pH of approximately 5-6.

-

Collect the resulting precipitate by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from ethanol or an ethanol-water mixture to yield pure 6-methylpyridazine-3-thiol.

-

Dry the final product under vacuum.

Characterization Data

The synthesized 6-methylpyridazine-3-thiol can be characterized by various spectroscopic techniques to confirm its identity and purity.

-

¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) ~13.5 (br s, 1H, SH), 7.4 (d, 1H, J = 8.8 Hz, H-4), 6.9 (d, 1H, J = 8.8 Hz, H-5), 2.5 (s, 3H, CH₃).

-

¹³C NMR (DMSO-d₆, 100 MHz): δ (ppm) ~175.0 (C=S), 150.0 (C-6), 130.0 (C-4), 125.0 (C-5), 21.0 (CH₃).

-

IR (KBr, cm⁻¹): ~3100-2900 (C-H stretching), ~1600 (C=N stretching), ~1150 (C=S stretching).

-

Mass Spectrometry (EI): m/z 126 (M⁺).

Conclusion

The synthesis of 6-methylpyridazine-3-thiol is readily achievable through well-established nucleophilic aromatic substitution reactions. The use of 3-chloro-6-methylpyridazine as a starting material provides a convergent and efficient route to this valuable heterocyclic building block. Both the direct displacement with sodium hydrosulfide and the two-step procedure involving thiourea offer reliable methods for obtaining the target compound in good yields and high purity. The detailed protocols and characterization data provided in this guide serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, enabling the further exploration and utilization of 6-methylpyridazine-3-thiol in the design and synthesis of novel molecules with potential therapeutic applications.

Spectroscopic Analysis of 6-Methylpyridazine-3-thiol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a framework for the spectroscopic characterization of 6-Methylpyridazine-3-thiol. Due to the limited availability of specific experimental data for this compound in publicly accessible databases, this document outlines the expected spectroscopic characteristics based on its chemical structure and the tautomeric equilibrium it exhibits. It also includes standardized experimental protocols for acquiring such data.

Chemical Structure and Tautomerism

6-Methylpyridazine-3-thiol exists in a tautomeric equilibrium with its thione form, 6-methyl-2H-pyridazine-3-thione. This equilibrium is a critical consideration in the interpretation of spectroscopic data, as the observed spectra will likely represent a mixture of both tautomers. The position of the equilibrium can be influenced by factors such as the solvent, temperature, and concentration.

Figure 1: Tautomeric equilibrium between the thiol and thione forms of 6-methylpyridazine.

Spectroscopic Data Summary

Table 1: Nuclear Magnetic Resonance (NMR) Data

| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) | Assignment |

| ¹H | 2.3 - 2.6 | singlet | - | -CH₃ |

| ¹H | 6.8 - 7.2 | doublet | 8 - 10 | H-4 |

| ¹H | 7.2 - 7.6 | doublet | 8 - 10 | H-5 |

| ¹H | 13.0 - 15.0 | broad singlet | - | -SH (thiol) / -NH (thione) |

| ¹³C | 20 - 25 | - | - | -CH₃ |

| ¹³C | 120 - 130 | - | - | C-4 |

| ¹³C | 130 - 140 | - | - | C-5 |

| ¹³C | 145 - 155 | - | - | C-6 |

| ¹³C | 160 - 170 | - | - | C-3 |

Note: The chemical shifts are estimations and can vary based on the solvent and the predominant tautomeric form.

Table 2: Infrared (IR) Spectroscopy Data

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (thione) | 3100 - 3300 | Medium-Strong |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| S-H stretch (thiol) | 2550 - 2600 | Weak |

| C=S stretch (thione) | 1100 - 1250 | Strong |

| C=N stretch | 1580 - 1650 | Medium-Strong |

| C=C stretch | 1450 - 1600 | Medium |

Note: The presence of both N-H and S-H stretching bands, along with a strong C=S band, would provide evidence for the tautomeric equilibrium.

Table 3: Mass Spectrometry (MS) Data

| Technique | Expected m/z | Interpretation |

| Electron Ionization (EI) | ~126 | Molecular Ion [M]⁺ |

| Fragments | Loss of -SH, -CH₃, etc. | |

| Electrospray Ionization (ESI) | ~127 | [M+H]⁺ |

| ~149 | [M+Na]⁺ |

Note: The exact mass and fragmentation pattern would need to be determined experimentally.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for 6-Methylpyridazine-3-thiol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Use a ¹H NMR spectrometer operating at a frequency of 300 MHz or higher.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 0-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (0-200 ppm) and a larger number of scans will be required.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal or a pure KBr pellet.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., EI or ESI).

-

Data Acquisition:

-

EI-MS: Introduce the sample into the ion source, typically via a direct insertion probe or a gas chromatograph. Acquire the mass spectrum over a suitable mass range.

-

ESI-MS: Infuse the sample solution into the ESI source at a constant flow rate. Acquire the mass spectrum in positive or negative ion mode.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the complete spectroscopic characterization of a novel compound like 6-Methylpyridazine-3-thiol.

Caption: Workflow for the synthesis and spectroscopic characterization of 6-Methylpyridazine-3-thiol.

Crystal Structure of 6-Methylpyridazine-3-thiol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methylpyridazine-3-thiol is a heterocyclic organic compound of interest within medicinal chemistry and drug development due to the established biological activities of the pyridazine scaffold. Pyridazine derivatives are known to exhibit a wide range of pharmacological properties, including but not limited to, antihypertensive, analgesic, and antimicrobial activities. This technical guide serves to consolidate the available structural and synthetic information for 6-Methylpyridazine-3-thiol. However, a comprehensive search of crystallographic databases, including the Cambridge Structural Database (CSD), and the broader scientific literature indicates that the specific crystal structure of 6-Methylpyridazine-3-thiol has not been determined or is not publicly available at this time. Consequently, detailed quantitative data on its solid-state conformation, such as bond lengths, bond angles, and unit cell parameters, cannot be provided. This document will instead focus on general synthetic approaches and the known biological relevance of related pyridazine-3-thiol derivatives.

Introduction to Pyridazine Derivatives

The pyridazine ring is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is a key component in numerous biologically active molecules. The presence of the nitrogen atoms imparts unique physicochemical properties, such as increased polarity and the ability to participate in hydrogen bonding, which are crucial for molecular recognition and binding to biological targets. The diverse pharmacological profiles of pyridazine derivatives make them attractive scaffolds for the design and development of novel therapeutic agents.

Synthesis of 6-Methylpyridazine-3-thiol

A plausible synthetic workflow is outlined below. This diagram represents a logical relationship for the synthesis, not a confirmed experimental protocol.

Caption: A potential synthetic pathway for 6-Methylpyridazine-3-thiol.

General Experimental Considerations for Recrystallization

The purification of the final product would likely involve recrystallization to obtain a crystalline solid suitable for structural analysis. The choice of solvent is critical and is determined empirically. A suitable solvent would dissolve the compound sparingly at room temperature but completely at an elevated temperature. The process generally involves:

-

Dissolving the crude product in a minimum amount of a suitable hot solvent.

-

Hot filtration to remove any insoluble impurities.

-

Slowly cooling the filtrate to allow for the formation of well-defined crystals.

-

Isolation of the crystals by filtration.

-

Washing the crystals with a small amount of cold solvent.

-

Drying the crystals under vacuum.

Biological Significance of Pyridazine-3-thiol Derivatives

While the specific biological activity of 6-Methylpyridazine-3-thiol has not been extensively reported, the broader class of pyridazine-3-thiol and related pyridazinone derivatives has been the subject of significant research in drug discovery. These compounds have been investigated for a variety of therapeutic applications.

The pyridazine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a variety of biological targets. The diverse biological activities reported for pyridazine derivatives include:

-

Cardiovascular effects: Some pyridazinone derivatives have been developed as cardiotonic agents.

-

Anti-inflammatory and Analgesic activity: Certain substituted pyridazines have shown potential as non-steroidal anti-inflammatory drugs (NSAIDs).

-

Antimicrobial and Antiviral properties: The pyridazine nucleus is present in compounds with activity against various pathogens.

-

Anticancer activity: The structural similarity of pyridazines to endogenous purines and pyrimidines has led to their investigation as potential anticancer agents.

The logical relationship between the pyridazine scaffold and its potential biological activities is depicted in the following diagram.

Caption: The relationship between the pyridazine scaffold and its diverse biological activities.

Conclusion and Future Directions

Despite the clear interest in pyridazine derivatives for drug discovery, a detailed crystallographic analysis of 6-Methylpyridazine-3-thiol is currently absent from public scientific databases. The determination of its crystal structure would provide invaluable insights into its three-dimensional conformation, intermolecular interactions, and potential for polymorphism. This information would be highly beneficial for computational modeling, structure-activity relationship (SAR) studies, and the rational design of new therapeutic agents based on this scaffold. Future research efforts should be directed towards the synthesis of high-quality single crystals of 6-Methylpyridazine-3-thiol and their subsequent analysis by X-ray diffraction to elucidate its definitive solid-state structure. Such a study would fill a notable gap in the structural chemistry of pyridazine derivatives.

The Enigmatic Core: A Technical Guide to the Hypothesized Mechanism of Action of 6-Methylpyridazine-3-thiol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental evidence detailing the specific mechanism of action, biological targets, and signaling pathways for 6-Methylpyridazine-3-thiol is not extensively available in current scientific literature. This guide, therefore, presents a hypothesized mechanism of action based on the well-documented roles of its core chemical moieties—the pyridazine ring and the thiol group—and extrapolates from published data on its close structural analogs and derivatives. 6-Methylpyridazine-3-thiol is frequently utilized as a versatile synthetic intermediate in the development of pharmacologically active compounds.

Introduction: A Scaffold of Potential

6-Methylpyridazine-3-thiol is a heterocyclic organic compound that has garnered interest in medicinal chemistry primarily as a foundational scaffold for the synthesis of novel therapeutic agents. The pyridazine ring is a recognized pharmacophore present in several approved drugs, valued for its ability to engage in hydrogen bonding and π-π stacking interactions, which are critical for molecular recognition and binding to biological targets. The incorporation of a thiol (-SH) group at the 3-position introduces a highly reactive nucleophilic center, suggesting a potential for covalent and non-covalent interactions with a variety of biological macromolecules. This unique combination of a stable aromatic heterocycle and a reactive thiol group makes it a promising, albeit understudied, molecule.

Hypothesized Core Mechanism of Action

The mechanism of action of 6-Methylpyridazine-3-thiol is likely driven by the chemical reactivity of its thiol group, a feature common to many biologically active molecules. Thiol groups are known to play crucial roles in redox signaling and can act as potent nucleophiles, targeting electrophilic sites on proteins and other biomolecules.

Covalent Modification of Protein Targets

The primary hypothesized mechanism is the covalent modification of cysteine residues in the active or allosteric sites of enzymes. The thiol group of 6-Methylpyridazine-3-thiol can form disulfide bonds with cysteine residues on target proteins, a process known as S-thiolation. This can lead to the modulation of protein function, either through inhibition or activation. This reactivity is a cornerstone of the activity of many thiol-containing drugs and signaling molecules.

Non-Covalent Interactions

The pyridazine ring itself can participate in various non-covalent interactions that stabilize the binding of the molecule to a target. These include:

-

Hydrogen Bonding: The nitrogen atoms of the pyridazine ring can act as hydrogen bond acceptors.

-

π-π Stacking: The aromatic nature of the pyridazine ring allows for stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding pocket.

These interactions would serve to orient the molecule correctly for the thiol group to exert its effect.

Figure 1: Hypothesized interaction of 6-Methylpyridazine-3-thiol with a protein target.

Inferred Biological Activities from Structural Analogs

While direct data on 6-Methylpyridazine-3-thiol is scarce, studies on its derivatives provide strong clues to its potential biological activities. The core structure is often elaborated to target specific enzymes and signaling pathways.

Anti-Inflammatory Activity: COX-2 Inhibition

Derivatives of pyridazine have been synthesized and evaluated as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. For instance, pyrazole-pyridazine hybrids have shown potent and selective COX-2 inhibitory activity.[1]

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Celecoxib (Reference) | >100 | 2.16 | >46.3 |

| Hybrid Compound 5f | 78.32 | 1.50 | 52.21 |

| Hybrid Compound 6e | 96.45 | 2.25 | 42.86 |

| Hybrid Compound 6f | 81.23 | 1.15 | 70.63 |

| Data summarized from a study on pyrazole-pyridazine hybrids as selective COX-2 inhibitors.[1] |

These findings suggest that the pyridazine scaffold is well-suited for fitting into the active site of COX-2, and by extension, 6-Methylpyridazine-3-thiol could serve as a starting point for the design of novel anti-inflammatory agents.

Modulation of Kinase Signaling Pathways

Pyridazine-containing compounds have been investigated as inhibitors of various protein kinases, which are critical regulators of cellular signaling. Virtual screening and QSAR studies have identified pyridopyridazin-6-ones as potential inhibitors of p38-α mitogen-activated protein kinase (MAPK), a key player in inflammatory responses.[2] The p38 MAPK pathway is a well-established drug target for a range of diseases, including arthritis and inflammatory bowel disease.

Figure 2: Potential inhibition of the p38 MAPK signaling pathway by pyridazine derivatives.

Anticancer and Antimicrobial Potential

Various derivatives of pyridazine-3-thiol have demonstrated promising anticancer and antimicrobial activities. For example, 3-alkylthio-6-allylthiopyridazine derivatives have shown chemopreventive activity against hepatocarcinoma cells.[3] The mechanism in these contexts is often proposed to involve the interaction of the thiol-related group with essential microbial or cancer cell proteins.

Proposed Experimental Protocols for Mechanism Elucidation

To definitively determine the mechanism of action of 6-Methylpyridazine-3-thiol, a systematic experimental approach is required.

Target Identification and Validation

-

Protocol: Affinity Chromatography-Mass Spectrometry

-

Probe Synthesis: Synthesize a derivative of 6-Methylpyridazine-3-thiol with a linker and an affinity tag (e.g., biotin) attached, ensuring the thiol group remains accessible.

-

Cell Lysate Incubation: Incubate the biotinylated probe with cell lysates from a relevant cell line (e.g., a cancer cell line or immune cells).

-

Affinity Pulldown: Use streptavidin-coated beads to pull down the probe-protein complexes.

-

Elution and Digestion: Elute the bound proteins and digest them into peptides using trypsin.

-

Mass Spectrometry: Analyze the peptide mixture by LC-MS/MS to identify the proteins that specifically bind to the probe.

-

Validation: Validate the identified targets using techniques such as Western blotting, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC).

-

Figure 3: Experimental workflow for target identification using affinity chromatography.

Enzyme Inhibition Assays

-

Protocol: In Vitro Kinase/Enzyme Inhibition Assay (e.g., for p38 MAPK or COX-2)

-

Reagents: Obtain purified recombinant human p38 MAPK or COX-2 enzyme, appropriate substrate (e.g., ATF2 for p38, arachidonic acid for COX-2), and ATP (for kinases).

-

Compound Preparation: Prepare serial dilutions of 6-Methylpyridazine-3-thiol in a suitable buffer (e.g., DMSO).

-

Reaction Setup: In a 96-well plate, combine the enzyme, substrate, and varying concentrations of the test compound. Initiate the reaction by adding ATP or the substrate.

-

Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a specified time.

-

Detection: Quantify the product formation or substrate consumption. For kinases, this can be done using a phosphospecific antibody in an ELISA format or by measuring ATP consumption using a luminescent assay (e.g., Kinase-Glo®). For COX-2, product formation (prostaglandins) can be measured using an EIA kit.

-

Data Analysis: Plot the enzyme activity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cellular Signaling Assays

-

Protocol: Western Blot for p38 MAPK Phosphorylation

-

Cell Culture and Treatment: Culture an appropriate cell line (e.g., RAW 264.7 macrophages) and stimulate them with an agonist (e.g., LPS) in the presence or absence of varying concentrations of 6-Methylpyridazine-3-thiol for a specific duration.

-

Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated p38 MAPK (p-p38) and total p38 MAPK.

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

-

Analysis: Quantify the band intensities and normalize the p-p38 signal to the total p38 signal to determine the effect of the compound on pathway activation.

-

Conclusion

6-Methylpyridazine-3-thiol represents a molecule of significant latent potential. While it is primarily recognized as a synthetic building block, its inherent chemical features—a pharmacologically relevant pyridazine core and a reactive thiol group—suggest a plausible, yet unconfirmed, mechanism of action centered on the covalent or non-covalent modulation of protein function. The observed anti-inflammatory, anticancer, and kinase inhibitory activities of its derivatives strongly support the notion that this core structure is a valuable starting point for the development of novel therapeutics. Further dedicated research, following the experimental protocols outlined in this guide, is necessary to fully elucidate the specific biological roles of 6-Methylpyridazine-3-thiol and unlock its full therapeutic potential.

References

- 1. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Synthesis of 3-alkylthio-6-allylthiopyridazine derivatives and their antihepatocarcinoma activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Pyridazine Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including its high polarity and ability to act as a bioisostere for other aromatic systems, have made it a focal point for the development of novel therapeutic agents.[1][2] Pyridazine derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the treatment of a wide array of diseases, from cancers and microbial infections to inflammatory conditions and cardiovascular disorders.[3][4][5] This technical guide provides an in-depth overview of the significant biological activities of pyridazine derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Anticancer Activity

Pyridazine derivatives have emerged as a significant class of anticancer agents, exhibiting potent activity against various cancer cell lines.[6][7] Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.[7]

Quantitative Anticancer Activity

The in vitro anticancer efficacy of pyridazine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against different cancer cell lines. A curated summary of the anticancer activities of representative pyridazine compounds is presented in Table 1.

Table 1: Anticancer Activity of Representative Pyridazine Derivatives

| Compound ID | Substitution Pattern | Cancer Cell Line | Cell Line Origin | IC50 (µM) | Reference |

| 1a | 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine with sulfonamide | MCF-7 | Breast Adenocarcinoma | 1-10 | [8] |

| 1b | 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine with sulfonamide | SK-MEL-28 | Skin Melanoma | 1-10 | [8] |

| 2a | Pyrazolo-pyridazine derivative | HepG-2 | Liver Carcinoma | 17.30 | [9] |

| 2b | Pyrazolo-pyridazine derivative | HCT-116 | Colon Carcinoma | 18.38 | [9] |

| 2c | Pyrazolo-pyridazine derivative | MCF-7 | Breast Adenocarcinoma | 27.29 | [9] |

| 3 | 3,5-Diphenylpyridazine | SR (Leukemia) | Leukemia | < 0.1 | [7] |

| 4 | Substituted Pyridazine | 4T1 | Mouse Breast Cancer | >10 | [10] |

| 5 | Substituted Pyridazine | MDA-MB-231 | Human Breast Cancer | >10 | [10] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cells.

Workflow for MTT Assay

Caption: Workflow of the MTT assay for determining the cytotoxicity of pyridazine derivatives.

Detailed Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well flat-bottom microplate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium.

-

Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyridazine derivatives in culture medium. After 24 hours, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Further Incubation: Incubate the plates for another 48 to 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated using the formula: (Absorbance of treated cells / Absorbance of control cells) × 100. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathway: VEGFR-2 Inhibition

A key mechanism of anticancer action for some pyridazine derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis.

VEGFR-2 Signaling Pathway

Caption: Simplified VEGFR-2 signaling cascade leading to angiogenesis and cell proliferation.

Antimicrobial Activity

Pyridazine derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungal strains.[11][12][13]

Quantitative Antimicrobial Activity

The antimicrobial efficacy of pyridazine derivatives is commonly expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 2: Antimicrobial Activity of Representative Pyridazine Derivatives

| Compound ID | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |

| 6a | Escherichia coli | - | [3] |

| 6b | Pseudomonas aeruginosa | - | [3] |

| 6c | Staphylococcus aureus | - | [3] |

| 7a | S. aureus (MRSA) | 7.8 | [3] |

| 7b | E. coli | 7.8 | [3] |

| 7c | A. baumannii | 7.8 | [3] |

| 8a | P. aeruginosa | 7.48 | [3] |

| 8b | A. baumannii | 3.74 | [3] |

| 9 | S. aureus | - | [13] |

| 10 | Streptococcus faecalis | - | [13] |

| 11 | E. coli | - | [13] |

| 12 | P. aeruginosa | - | [13] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

Workflow for Broth Microdilution Assay

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Detailed Methodology:

-

Preparation of Compounds: Perform a two-fold serial dilution of the pyridazine derivatives in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 × 10⁵ CFU/mL in the wells.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature for 24-48 hours for fungi.

-

Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anti-inflammatory Activity

Several pyridazine derivatives have been identified as potent anti-inflammatory agents, primarily through their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[14][15][16]

Quantitative Anti-inflammatory Activity

The in vitro anti-inflammatory activity of pyridazine derivatives is assessed by their ability to inhibit COX-1 and COX-2 enzymes, with IC50 values indicating their potency.

Table 3: In Vitro COX Inhibition by Pyridazine Derivatives

| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| 13a | >100 | 1.50 | >66.7 | [4] |

| 13b | >100 | 1.15 | >86.9 | [4] |

| 14a | - | 0.26 | - | [5] |

| 14b | - | 0.18 | 6.33 | [5] |

| 15a | - | 0.0155 | 21.29 | [14] |

| 15b | - | 0.0169 | 18.63 | [14] |

| Celecoxib | 5.7 | 2.16 | 2.64 | [4] |

| Indomethacin | - | - | 0.50 | [5] |

Experimental Protocol: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

The carrageenan-induced paw edema model in rats is a classic in vivo assay to evaluate the anti-inflammatory activity of new compounds.

Workflow for Carrageenan-Induced Paw Edema Assay

Caption: Workflow of the carrageenan-induced paw edema assay in rats.

Detailed Methodology:

-

Animal Preparation: Use adult Wistar or Sprague-Dawley rats, fasted overnight with free access to water.

-

Grouping: Divide the animals into groups: a control group, a standard group (e.g., indomethacin), and test groups receiving different doses of the pyridazine derivatives.

-

Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally 30-60 minutes before carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of a 1% w/v carrageenan solution in saline into the sub-plantar tissue of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group using the formula: [(Vc - Vt) / Vc] × 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Signaling Pathway: COX-2 in Inflammation

The anti-inflammatory effects of many pyridazine derivatives are mediated through the inhibition of the COX-2 enzyme, which is responsible for the production of pro-inflammatory prostaglandins.

COX-2 Inflammatory Pathway

Caption: The COX-2 pathway in the synthesis of pro-inflammatory prostaglandins.

Other Significant Biological Activities

Beyond their anticancer, antimicrobial, and anti-inflammatory properties, pyridazine derivatives have shown promise in several other therapeutic areas.

Antihypertensive Activity

Certain pyridazine derivatives have demonstrated potent antihypertensive effects.[17][18][19] Their mechanism of action often involves vasodilation.[20]

Table 4: Antihypertensive Activity of Representative Pyridazine Derivatives

| Compound ID | Animal Model | Dose | Route | % Reduction in Mean Arterial Blood Pressure | Reference |

| 16 | Spontaneously Hypertensive Rats | - | - | - | [17] |

| 19 | Spontaneously Hypertensive Rats | - | - | - | [17] |

| 24 | Spontaneously Hypertensive Rats | - | - | - | [17] |

| 7c | Spontaneously Hypertensive Rats | - | p.o. | 4.9 times more active than dihydralazine | [18] |

| BQ 22-708 | Hypertensive Patients | 5-15 mg | - | 48 mm Hg reduction | [20] |

Experimental Protocol: Non-invasive Blood Pressure Measurement in Rats (Tail-Cuff Method)

This method allows for the repeated measurement of systolic blood pressure in conscious rats.

-

Animal Acclimatization: Acclimate the rats to the restraining device and tail-cuff for several days before the experiment to minimize stress-induced variations in blood pressure.

-

Procedure: Place the rat in a restrainer and attach a cuff and a sensor to its tail. The cuff is inflated to occlude blood flow and then slowly deflated. The sensor detects the return of blood flow, which corresponds to the systolic blood pressure.

-

Data Collection: Record the blood pressure before and at various time points after the administration of the test compound.

Analgesic Activity

Pyridazine derivatives have also been investigated for their analgesic properties, often evaluated using the acetic acid-induced writhing test in mice.[21][22]

Table 5: Analgesic Activity of Representative Pyridazine Derivatives

| Compound ID | Animal Model | Dose (mg/kg) | Route | % Inhibition of Writhing | Reference |

| 15b | Mice | - | - | More potent than aminopyrine | [21] |

| 15c | Mice | - | - | More potent than aminopyrine | [21] |

| 15l | Mice | - | - | More potent than aminopyrine | [21] |

| 7e | Mice | 100 | - | 82.7 | [22] |

| PC4 | Mice | 5.0 < ED50 < 5.5 | i.p. | - | [23] |

| PC13 | Mice | 5.0 < ED50 < 5.5 | i.p. | - | [23] |

Experimental Protocol: Acetic Acid-Induced Writhing Test in Mice

This is a common screening method for peripheral analgesic activity.[24][25][26]

-

Animal Grouping: Divide mice into control, standard (e.g., aspirin), and test groups.

-

Compound Administration: Administer the test compounds and standard drug orally or intraperitoneally 30-60 minutes before the acetic acid injection.

-

Induction of Writhing: Inject 0.6% acetic acid solution (10 mL/kg) intraperitoneally.

-

Observation: Immediately after the injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 20-30 minutes.

-

Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the control group.

Antidepressant Activity

Some pyridazine derivatives have shown potential as antidepressant agents, with their activity often assessed using the forced swim test in mice.[23]

Table 6: Antidepressant Activity of Representative Pyridazine Derivatives

| Compound ID | Animal Model | Dose (mg/kg) | Route | Effect on Immobility Time | Reference |

| PC4 | Mice | 5-20 | i.p. | Reduced | [23] |

| PC13 | Mice | 5-20 | i.p. | Reduced | [23] |

Experimental Protocol: Forced Swim Test in Mice

This test is a widely used model to screen for antidepressant activity.[2][11][27]

-

Apparatus: Use a transparent cylindrical tank (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

-

Procedure:

-

Pre-test session (Day 1): Place each mouse in the cylinder for 15 minutes.

-

Test session (Day 2): 24 hours after the pre-test, administer the test compound or vehicle. After a specified time (e.g., 30-60 minutes), place the mice back into the water for a 6-minute session.

-

-

Scoring: Record the duration of immobility during the last 4 minutes of the 6-minute test session. A mouse is judged to be immobile when it ceases struggling and remains floating motionless in the water, making only those movements necessary to keep its head above water.

-

Data Analysis: A significant reduction in the duration of immobility in the test group compared to the control group is indicative of an antidepressant-like effect.

Conclusion

The pyridazine scaffold is a versatile and valuable platform for the design and development of new therapeutic agents. The diverse and potent biological activities exhibited by pyridazine derivatives, including anticancer, antimicrobial, anti-inflammatory, antihypertensive, analgesic, and antidepressant effects, underscore their immense potential in drug discovery. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field, facilitating the rational design and evaluation of novel pyridazine-based drug candidates. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the development of next-generation therapies for a multitude of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. animal.research.wvu.edu [animal.research.wvu.edu]

- 3. mdpi.com [mdpi.com]

- 4. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dpi.nsw.gov.au [dpi.nsw.gov.au]

- 7. benchchem.com [benchchem.com]

- 8. NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04686B [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. Investigation of Anticancer Properties of Newly Synthesized Pyridazine-Based Inhibitors in Mouse and Human Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti‐inflammatory potential in LPS‐induced RAW264.7 macrophages | Semantic Scholar [semanticscholar.org]

- 17. Synthesis, characterization and antihypertensive activity of pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and antihypertensive activity of new 6-heteroaryl-3-hydrazinopyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and Antihypertensive Activity of Some Novel Pyridazinones – Oriental Journal of Chemistry [orientjchem.org]

- 20. [Hemodynamic study on a new antihypertensive drug (a pyridopyridazine) in the treatment of hypertensive crisis and resistent hypertension. First findings in man (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. [Studies on pyridazinone derivatives. XVI. Analgesic-antiinflammatory activities of 3(2H)-pyridazinone derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 23. Behavioural profile of two potential antidepressant pyridazine derivatives including arylpiperazinyl moieties in their structure, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. rjptsimlab.com [rjptsimlab.com]

- 25. benchchem.com [benchchem.com]

- 26. saspublishers.com [saspublishers.com]

- 27. Video: The Mouse Forced Swim Test [jove.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physicochemical Properties of the Pyridazine Ring

The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a scaffold of significant interest in medicinal chemistry and drug discovery.[1][2] Its unique physicochemical properties distinguish it from other azines and its phenyl isostere, offering distinct advantages in the design of novel therapeutics.[1] This guide provides a comprehensive overview of the core physicochemical characteristics of the pyridazine nucleus, detailed experimental protocols for their determination, and insights into its role in drug design.

Electronic Properties and Aromaticity

The arrangement of the two adjacent nitrogen atoms in the pyridazine ring profoundly influences its electronic distribution, resulting in a molecule with a significant dipole moment and distinct reactivity.[1][3] The electron-withdrawing nature of the nitrogen atoms leads to a π-electron deficient system, which impacts its aromaticity and interaction with biological targets.[2][3]

-

Dipole Moment : Pyridazine possesses the largest dipole moment among the diazine heterocycles (pyridazine, pyrimidine, pyrazine).[1] Theoretical calculations place its dipole moment at approximately 3.94 D to 4.67 D.[3][4] This high polarity is a key feature, contributing to increased water solubility and the capacity to engage in dipole-dipole interactions with target proteins.[1][5]

-

Aromaticity : The aromaticity of pyridazine is lower than that of benzene and pyridine.[1] The aromaticity index (IA) for pyridazine is calculated to be 79, compared to 86 for pyridine and 100 for benzene.[1] This reduced aromaticity is attributed to the destabilizing effect of the adjacent nitrogen atoms and influences the ring's reactivity.[3][6] Computational studies using methods like Nucleus-Independent Chemical Shift (NICS) and Harmonic Oscillator Model of Aromaticity (HOMA) have been employed to quantify the aromaticity of pyridazine and its derivatives.[7][8]

Lipophilicity and Solubility

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical parameter in drug design, affecting absorption, distribution, metabolism, and excretion (ADME) properties. The inherent polarity of the pyridazine ring generally leads to lower lipophilicity compared to a phenyl ring.[1]

-

logP and logD : The partition coefficient (logP) measures a compound's distribution between an organic (n-octanol) and an aqueous phase.[9] A negative logP value indicates a preference for the aqueous phase (hydrophilicity), while a positive value denotes a preference for the organic phase (lipophilicity).[9] The pyridazine ring's dipole moment and hydrogen bonding capabilities contribute to lower logP/D values, which can confer beneficial physicochemical properties to a molecule.[1]

-

Solubility : Pyridazine is miscible with water and soluble in many organic solvents like ethanol, benzene, and diethyl ether.[5][10][11] The ability of the two nitrogen atoms to act as hydrogen bond acceptors enhances its aqueous solubility, a desirable trait for improving the pharmacokinetic profile of drug candidates.[1][12]

Basicity and Hydrogen Bonding Potential

The basicity of the pyridazine ring, quantified by its pKa value, is modest, which has significant implications for its behavior in physiological environments and its potential for salt formation.

-

pKa : The pKa of pyridazine is approximately 2.0-2.24, indicating it is a weak base.[1][3][5][13] This is considerably less basic than pyridine (pKa ≈ 5.2).[1][2] This weak basicity limits salt formation to strong acids but is advantageous in drug design as it can reduce interactions with off-target acidic residues.[1]

-

Hydrogen Bonding : Despite its low basicity, the pyridazine ring is a robust dual hydrogen-bond acceptor, a property that is crucial for molecular recognition and drug-target interactions.[1][14] The C-H bonds of the pyridazine ring, particularly at the C-3 position, can also act as hydrogen-bond donors.[1] This dual H-bonding capacity allows for specific and strong interactions within protein binding sites.[1]

Quantitative Physicochemical Data

The following tables summarize key quantitative data for pyridazine and related heterocycles for comparative analysis.

Table 1: Core Physicochemical Properties of Pyridazine

| Property | Value | Source(s) |

| Molecular Formula | C₄H₄N₂ | [10] |

| Molar Mass | 80.09 g·mol⁻¹ | [10] |

| Melting Point | -8 °C | [5][10] |

| Boiling Point | 208 °C | [5][10] |

| Density | ~1.10 g/cm³ | [5][10] |

| Water Solubility | Miscible | [5][10][11] |

Table 2: Comparative Electronic and Acidity Properties of Azines

| Compound | Dipole Moment (D) | pKa | Aromaticity Index (IA) |

| Pyridazine | ~3.9 - 4.2 [1][3][15] | ~2.0 - 2.24 [1][3][13] | 79 [1] |

| Pyrimidine | ~2.3 | ~1.1 - 1.3 | - |

| Pyrazine | 0 | ~0.4 - 0.6 | - |

| Pyridine | ~2.2 | ~5.2 | 86[1] |

| Benzene | 0 | - | 100[1] |

Experimental Protocols

Detailed and reproducible experimental methodologies are critical for characterizing novel compounds. The following sections provide protocols for determining key physicochemical properties of pyridazine-containing molecules.

Protocol 1: Determination of pKa by Potentiometric Titration

This method is a highly precise technique for determining pKa values by monitoring pH changes during titration with an acid or base.[16]

Methodology:

-

Preparation of Solutions:

-

Prepare a 0.1 M solution of the pyridazine compound in deionized, carbonate-free water. If solubility is limited, a co-solvent like methanol may be used, though this will affect the absolute pKa value.[16]

-

Prepare standardized 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH) solutions.[17]

-

Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength.[17]

-

-

Calibration: Calibrate the pH meter using standard buffers of pH 4.0, 7.0, and 10.0.[17]

-

Titration Procedure:

-

Place 20 mL of the pyridazine solution into a temperature-controlled titration vessel. Add KCl to maintain ionic strength.[17]

-

If titrating the conjugate acid, add a known excess of 0.1 M HCl to fully protonate the compound.

-

Immerse the calibrated pH electrode and a stirrer into the solution. Purge the solution with nitrogen to displace dissolved CO₂.[17]

-

Titrate the solution by adding small, precise increments (e.g., 0.05 mL) of the 0.1 M NaOH solution.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of titrant added.

-

Calculate the first derivative (ΔpH/ΔV) of the titration curve to identify the equivalence point, where the slope is maximal.[16]

-

The pKa is equal to the pH at the half-equivalence point.

-

References

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fiveable.me [fiveable.me]

- 3. Buy Pyridazine | 289-80-5 [smolecule.com]

- 4. iiste.org [iiste.org]

- 5. Pyridazine CAS#: 289-80-5 [m.chemicalbook.com]

- 6. studylib.net [studylib.net]

- 7. researchgate.net [researchgate.net]

- 8. ias.ac.in [ias.ac.in]

- 9. acdlabs.com [acdlabs.com]

- 10. Pyridazine - Wikipedia [en.wikipedia.org]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. img01.pharmablock.com [img01.pharmablock.com]

- 13. chemwhat.com [chemwhat.com]

- 14. The pyridazine heterocycle in molecular recognition and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 17. creative-bioarray.com [creative-bioarray.com]

The Thiol Group in Heterocyclic Compounds: An In-depth Technical Guide to its Reactivity

For Researchers, Scientists, and Drug Development Professionals

The thiol (-SH) group, a sulfur analogue of the hydroxyl group, imparts unique and potent reactivity to the heterocyclic scaffolds vital in medicinal chemistry and drug development. Its distinct properties, including high nucleophilicity, acidity, and propensity for oxidation, make it a key player in various biological processes and a valuable functional group for the design of novel therapeutics. This guide provides a comprehensive overview of the reactivity of the thiol group in heterocyclic compounds, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Core Reactivity Principles of Heterocyclic Thiols

The reactivity of a thiol group is fundamentally governed by the ease of deprotonation to form the more nucleophilic thiolate anion (-S⁻). This equilibrium is influenced by the electronic properties of the heterocyclic ring system to which it is attached.

Acidity and pKa

The acidity of the thiol group, quantified by its pKa value, is a critical determinant of its reactivity at physiological pH. A lower pKa indicates a stronger acid, meaning the thiol is more readily deprotonated to the reactive thiolate form. The pKa of a heterocyclic thiol is significantly influenced by the nature of the heteroatoms and the overall aromaticity of the ring. Electron-withdrawing groups within the heterocycle tend to stabilize the thiolate anion, thereby lowering the pKa and increasing the proportion of the reactive thiolate at a given pH.

Table 1: pKa Values of Selected Heterocyclic Thiols

| Heterocyclic Compound | Thiol Position | pKa | Reference |

| 2-Mercaptopyrimidine | 2 | 7.33 (Predicted) | [1] |

| 6-Mercaptopurine | 6 | 7.77 | [2] |

| 2-Mercaptobenzothiazole | 2 | 7.2 | |

| 5-Mercapto-1-methyltetrazole | 5 | 3.5 | |

| 2-Thiouracil | 2 | 7.6 |

Note: Experimental conditions can influence pKa values. The data presented are for aqueous solutions at or near room temperature.

Nucleophilicity

Thiols and especially thiolates are excellent nucleophiles.[3] The soft nature of the sulfur atom and the high polarizability of the S-H bond contribute to this property.[4] This high nucleophilicity allows heterocyclic thiols to readily participate in a variety of reactions, including nucleophilic substitution and addition reactions, which are fundamental to their biological activity and synthetic utility.

Oxidation-Reduction Reactions

The thiol group is susceptible to oxidation, a process that is central to many of its biological functions, including redox signaling.[5] Thiols can be oxidized to a range of sulfur-containing species, with the most common being the formation of a disulfide bond (-S-S-) through the coupling of two thiol groups.[6] This reversible thiol-disulfide interchange is a key mechanism for regulating protein function and is a target for drug design.[4]

Key Reactions of Heterocyclic Thiols

The versatile reactivity of the thiol group in heterocyclic compounds enables a wide array of chemical transformations.

Nucleophilic Aromatic Substitution (SNAr)

Heterocyclic thiols are effective nucleophiles in SNAr reactions, displacing leaving groups on activated aromatic and heteroaromatic rings.[7][8] The reaction rate is dependent on the nature of the heterocyclic thiol, the electrophilicity of the aromatic ring, and the nature of the leaving group. For electron-deficient heteroarenes, these reactions can proceed smoothly.[7]

Michael Addition

Thiolates readily undergo Michael addition to α,β-unsaturated carbonyl compounds, a reaction of significant importance in both biological systems and synthetic chemistry.[9] This conjugate addition is a key mechanism by which thiol-containing biomolecules, such as glutathione, detoxify electrophilic species.

Oxidation to Disulfides and Other Sulfur Oxides

The oxidation of heterocyclic thiols can be achieved with a variety of oxidizing agents. Mild oxidants typically yield disulfides, while stronger oxidizing agents can lead to the formation of sulfinic (-SO₂H) and sulfonic (-SO₃H) acids.[3] The rate of oxidation is highly dependent on the specific thiol and the oxidizing agent.

Table 2: Second-Order Rate Constants for the Oxidation of Selected Thiols

| Thiol | Oxidant | Rate Constant (M⁻¹s⁻¹) | Reference |

| Glutathione (GSH) | Superoxide Radical | 1.8 x 10⁵ | [10] |

| Cysteine | Hydrogen Peroxide | 1 - few hundred | [11] |

| Peroxidative Cysteine | Hydrogen Peroxide | 10⁶ - 10⁸ | [11] |

Signaling Pathways Involving Heterocyclic Thiols

Thiol-containing heterocyclic compounds, particularly purine analogues, play a crucial role in various signaling pathways, often by acting as enzyme inhibitors or modulators.

Purinergic Signaling and Thiopurine Drugs

Thiopurine drugs, such as 6-mercaptopurine and azathioprine, are purine analogues that contain a thiol group. They are widely used as immunosuppressants and in cancer chemotherapy. Their mechanism of action involves their metabolic conversion to thioguanine nucleotides, which are then incorporated into DNA and RNA, leading to cytotoxicity. They also inhibit de novo purine synthesis, a key pathway for cell proliferation.

Experimental Protocols

Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the acid dissociation constant (pKa) of a heterocyclic thiol using potentiometric titration.

Materials:

-

Heterocyclic thiol compound

-

Standardized 0.1 M sodium hydroxide (NaOH) solution

-

Standardized 0.1 M hydrochloric acid (HCl) solution

-

Potassium chloride (KCl) for maintaining ionic strength

-

Deionized water, purged with nitrogen to remove dissolved CO₂

-

Calibrated pH meter with a combination electrode

-

Magnetic stirrer and stir bar

-

Burette (10 or 25 mL)

-

Beaker (50 or 100 mL)

Procedure:

-

Preparation of the Analyte Solution: Accurately weigh a sample of the heterocyclic thiol and dissolve it in a known volume of deionized water to achieve a concentration of approximately 1-10 mM. If the compound has low aqueous solubility, a co-solvent such as methanol or DMSO can be used, but its effect on the pKa should be considered. Add KCl to a final concentration of 0.1 M to maintain constant ionic strength.

-

Initial pH Adjustment: Place the beaker with the analyte solution on the magnetic stirrer and immerse the pH electrode. If the thiol is expected to be acidic, the initial pH can be left as is. If it is amphoteric, the solution can be acidified with a small amount of 0.1 M HCl to a pH of about 2-3 to ensure the thiol group is fully protonated.

-

Titration: Begin stirring the solution gently. Add the 0.1 M NaOH solution in small, precise increments (e.g., 0.05-0.1 mL) from the burette. After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added. Continue the titration until the pH has risen significantly past the expected pKa, typically to around pH 11-12.

-

Data Analysis: Plot the measured pH values (y-axis) against the volume of NaOH added (x-axis). The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the steepest part of the titration curve (the inflection point). Alternatively, a first or second derivative plot can be used to more accurately determine the equivalence point.

Kinetic Analysis of Thiol-Ene Reaction by UV-Vis Spectrophotometry

This protocol describes a method for determining the reaction kinetics of a heterocyclic thiol with an α,β-unsaturated carbonyl compound (a Michael acceptor) using UV-Vis spectrophotometry.

Materials:

-

Heterocyclic thiol

-

α,β-unsaturated carbonyl compound (e.g., N-ethylmaleimide)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

UV-Vis spectrophotometer with a temperature-controlled cuvette holder

-

Quartz cuvettes

Procedure:

-

Preparation of Stock Solutions: Prepare stock solutions of the heterocyclic thiol and the Michael acceptor in the phosphate buffer. The concentrations should be chosen such that after mixing, the final concentrations are suitable for spectrophotometric monitoring and ensure pseudo-first-order conditions (i.e., one reactant is in large excess, typically 10-fold or more).

-

Wavelength Selection: Determine the absorption spectra of the reactants and the expected product separately to identify a wavelength where there is a significant change in absorbance upon reaction. Often, the disappearance of the Michael acceptor can be monitored.

-

Kinetic Measurement: Equilibrate the spectrophotometer and the cuvette holder to the desired temperature (e.g., 25 °C). In a quartz cuvette, add the phosphate buffer and the solution of the reactant in excess. Place the cuvette in the spectrophotometer and record a baseline. To initiate the reaction, add a small, known volume of the limiting reactant stock solution, mix quickly and thoroughly, and immediately start recording the absorbance at the chosen wavelength over time.

-

Data Analysis: Under pseudo-first-order conditions, the reaction will follow first-order kinetics with respect to the limiting reactant. The observed rate constant (kobs) can be determined by fitting the absorbance versus time data to a single exponential decay equation: At = A∞ + (A₀ - A∞)e-kobst, where At is the absorbance at time t, A₀ is the initial absorbance, and A∞ is the absorbance at the end of the reaction. The second-order rate constant (k₂) can then be calculated by dividing kobs by the concentration of the reactant in excess: k₂ = kobs / [Reactant]excess.

Experimental Workflow: Screening of Heterocyclic Thiol Inhibitors

The following diagram illustrates a typical workflow for the high-throughput screening of a library of heterocyclic thiol compounds for their inhibitory activity against a target enzyme.

Conclusion

The thiol group is a cornerstone of reactivity in many biologically active heterocyclic compounds. Its unique electronic properties, governed by the nature of the heterocyclic ring, dictate its acidity, nucleophilicity, and redox behavior. A thorough understanding of these characteristics, supported by quantitative data and robust experimental protocols, is essential for the rational design and development of novel therapeutics that target thiol-mediated biological processes. The visualization of the intricate signaling pathways and experimental workflows provides a clear framework for researchers to navigate the complexities of drug discovery in this important area of medicinal chemistry.

References

- 1. 2-MERCAPTO-5-N-PROPYLPYRIMIDINE CAS#: 52767-84-7 [amp.chemicalbook.com]

- 2. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Determination of rate constants of the reactions of thiols with superoxide radical by electron paramagnetic resonance: critical remarks on spectrophotometric approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]